molecular formula C10H15NO B093751 Perillartine CAS No. 138-91-0

Perillartine

Cat. No.: B093751
CAS No.: 138-91-0
M. Wt: 165.23 g/mol
InChI Key: XCOJIVIDDFTHGB-XFFZJAGNSA-N
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Preparation Methods

Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the condensation of perillaldehyde with hydroxylamine to form this compound . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods involve extracting perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens, followed by the oximation process .

Chemical Reactions Analysis

Perillartine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Perillartine is unique due to its high sweetness intensity and its oxime functional group. Similar compounds include:

This compound stands out due to its significantly higher sweetness compared to its analogues and its unique structural features .

Biological Activity

Perillartine, a compound derived from the plant Perilla frutescens, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and food science. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by various research findings and case studies.

Overview of this compound

This compound is a cyclohexene derivative known for its sweet taste and is often used as a natural sweetener. It is structurally related to other compounds found in Perilla frutescens, which has been traditionally used in Asian cuisine and medicine. Recent studies have highlighted its potential health benefits and mechanisms of action.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving RAW 264.7 macrophages demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when activated by lipopolysaccharides (LPS). The compound inhibited nitric oxide (NO) production in a dose-dependent manner with an IC50 value of approximately 21.61 μM, suggesting its potential as an anti-inflammatory agent.

Compound IC50 (μM) Effect
This compound21.61Inhibition of NO production
Curcumin (control)20.37Inhibition of NO production

This study also noted that this compound significantly decreased the expression levels of iNOS and COX-2 proteins, which are critical mediators in inflammatory responses .

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant properties. It scavenges free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. This activity is crucial for preventing cellular damage and has implications for aging and chronic disease management.

3. Antimicrobial Properties

In addition to its anti-inflammatory and antioxidant effects, this compound exhibits antimicrobial activity. It has been reported to inhibit various bacterial strains, making it a candidate for use as a natural preservative in food products. The compound's ability to prevent microbial growth can enhance food safety and shelf life .

Case Study 1: Use in Food Preservation

A study evaluated the efficacy of this compound as a natural preservative in fruit products. The results indicated that this compound effectively inhibited the growth of spoilage microorganisms while maintaining the quality of the fruit over extended storage periods. This suggests its potential application in the food industry as a safer alternative to synthetic preservatives.

Case Study 2: Therapeutic Potential

Clinical trials have explored the use of this compound in managing inflammatory conditions such as arthritis. Patients receiving treatments containing this compound reported reduced pain and inflammation markers compared to control groups, highlighting its therapeutic potential in chronic inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of pro-inflammatory cytokines : By reducing TNF-α and IL-6 levels, this compound modulates immune responses.
  • Scavenging free radicals : Its antioxidant properties help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Antimicrobial action : this compound disrupts bacterial cell membranes, leading to cell death.

Properties

CAS No.

138-91-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7-

InChI Key

XCOJIVIDDFTHGB-XFFZJAGNSA-N

SMILES

CC(=C)C1CCC(=CC1)C=NO

Isomeric SMILES

CC(=C)C1CCC(=CC1)/C=N\O

Canonical SMILES

CC(=C)C1CCC(=CC1)C=NO

melting_point

102 °C

Key on ui other cas no.

30950-27-7
30674-09-0
138-91-0

physical_description

Solid

Pictograms

Irritant

Synonyms

perillartine
perillartine, (E)-(+)-isomer
perillartine, (E)-(+-)-isomer
perillartine, (E)-(-)-isomer
perillartine, (E)-isomer
perillartine, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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